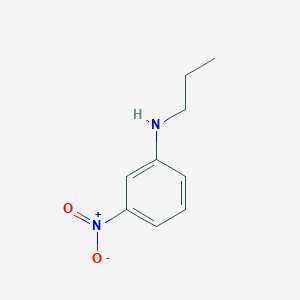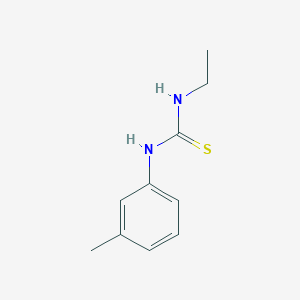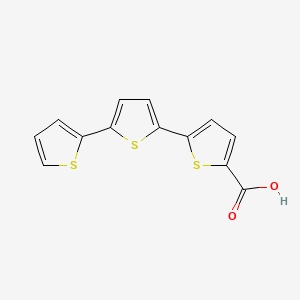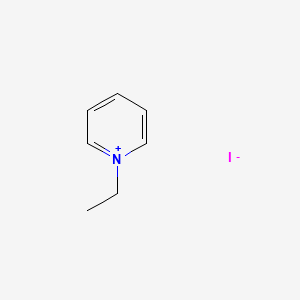![molecular formula C5H5ClF3NO2 B3058079 Propanoyl chloride, 3-[(trifluoroacetyl)amino]- CAS No. 87639-76-7](/img/structure/B3058079.png)
Propanoyl chloride, 3-[(trifluoroacetyl)amino]-
Overview
Description
Propanoyl chloride, also known as propionyl chloride, is an organic compound with the formula CH3CH2C(O)Cl . It is the acyl chloride derivative of propionic acid . It is a colorless, corrosive, volatile liquid . It is used as a reagent for organic synthesis .
Synthesis Analysis
Propionyl chloride is industrially produced by chlorination of propionic acid with phosgene . The reaction can be represented as follows: CH3CH2CO2H + COCl2 → CH3CH2COCl + HCl + CO2 .Molecular Structure Analysis
The molecular formula of propanoyl chloride is C3H5ClO . The IUPAC Standard InChI is InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 .Chemical Reactions Analysis
Propanoyl chloride undergoes the characteristic reactions of acyl chlorides . It can be used to synthesize fentanyl .Physical And Chemical Properties Analysis
Propanoyl chloride is a colorless, corrosive, volatile liquid . It has a molecular weight of 92.524 . The density of propanoyl chloride is 1.0646 g/cm3 . It has a melting point of -94 °C and a boiling point of 80 °C .Scientific Research Applications
Friedel–Crafts Acylation
Propanoyl chloride, 3-[(trifluoroacetyl)amino]-: can participate in Friedel–Crafts acylation reactions. Here’s how it works:
- Example : When methylbenzene (toluene) reacts with propanoyl chloride, it forms an acyl benzene. Note that the acyl group is substituted at the 4-position due to the presence of the -CH₃ group on the benzene ring .
Organic Synthesis
Mechanism of Action
Mode of Action
The compound interacts with its targets through a nucleophilic addition / elimination reaction . This involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The elimination stage happens in two steps: the carbon-oxygen double bond reforms and a chloride ion is pushed off, followed by removal of a hydrogen ion from the nitrogen .
Biochemical Pathways
The compound affects the acylation reactions in biochemical pathways . Acylation is a process where an acyl group is introduced into a molecule. The reactions of acyl chlorides with primary amines, such as in the case of this compound, are a key part of these pathways .
Result of Action
The result of the compound’s action is the formation of N-substituted amides and ammonium chloride . These products are formed due to the reaction between the compound and amines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3NO2/c6-3(11)1-2-10-4(12)5(7,8)9/h1-2H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFNIBAECYMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559029 | |
| Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoyl chloride, 3-[(trifluoroacetyl)amino]- | |
CAS RN |
87639-76-7 | |
| Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3058003.png)

![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)
![1-[4-(Ethoxymethyl)phenyl]methanamine](/img/structure/B3058008.png)





